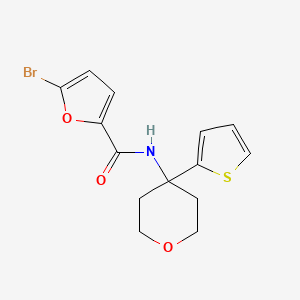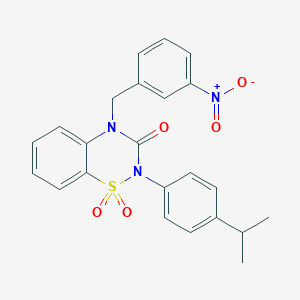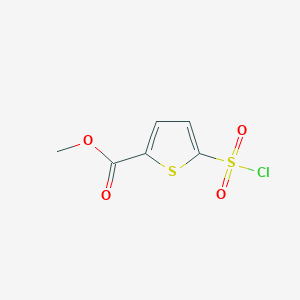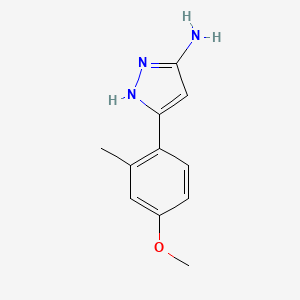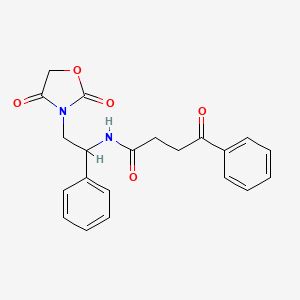![molecular formula C22H25N3O5S2 B2688842 4-(二乙基磺酰胺)-N-[4-(2,5-二甲氧基苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 681229-50-5](/img/structure/B2688842.png)
4-(二乙基磺酰胺)-N-[4-(2,5-二甲氧基苯基)-1,3-噻唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a diethylsulfamoyl group, a dimethoxyphenyl group, and a thiazolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzamide core. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfamoyl, dimethoxyphenyl, and thiazolyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl and dimethoxyphenyl groups could impact its solubility, while the thiazolyl group could influence its stability .科学研究应用
碳酸酐酶抑制
一种主要应用涉及抑制碳酸酐酶 (CA) 同工酶。芳香磺酰胺,包括类似于所讨论化合物的一类化合物,已被研究其对多种 CA 同工酶的抑制活性。这些抑制剂表现出纳摩尔半数最大抑制浓度 (IC50) 值,表明对不同 CA 同工型的有效抑制。由于 CA 在体内 pH 调节和 CO2 运输中发挥作用,因此此类抑制剂对于探索青光眼、癫痫和某些类型癌症等疾病的治疗方案至关重要 (Supuran, Maresca, Gregáň, & Remko, 2013)。
抗菌和抗真菌活性
与指定化合物在化学上相关的磺酰基取代的含氮杂环体系的衍生物已显示出显着的抗菌和抗真菌活性。这些物质对革兰氏阳性和革兰氏阴性细菌均表现出敏感性,并且对白色念珠菌具有抗真菌活性。此类发现突显了这些化合物在开发新的抗菌和抗真菌剂方面的潜力,从而解决了人们对抗生素耐药性的日益担忧 (Sych et al., 2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(27,28)17-10-7-15(8-11-17)21(26)24-22-23-19(14-31-22)18-13-16(29-3)9-12-20(18)30-4/h7-14H,5-6H2,1-4H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGWCQNFDSISQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2688759.png)
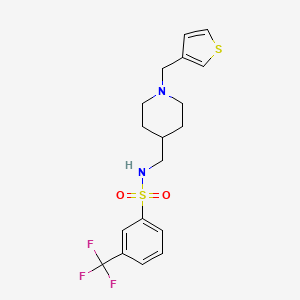
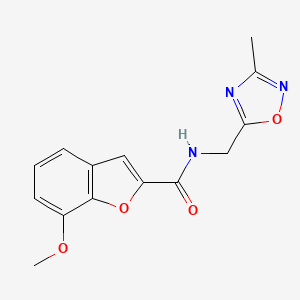
![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-amine](/img/structure/B2688771.png)

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)
